An In-depth Technical Guide to 2-Methoxyphenylboronic Acid
An In-depth Technical Guide to 2-Methoxyphenylboronic Acid
CAS Number: 5720-06-9
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxyphenylboronic acid, a versatile reagent in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides an exemplary experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and explores its relevance in the synthesis of biologically active compounds targeting specific signaling pathways.
Core Properties of 2-Methoxyphenylboronic Acid
2-Methoxyphenylboronic acid, also known as o-anisylboronic acid, is a white to off-white crystalline powder.[1] Its utility in organic synthesis is underscored by its stability and reactivity in palladium-catalyzed cross-coupling reactions. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 5720-06-9 | [2] |
| Molecular Formula | C₇H₉BO₃ | [3] |
| Molecular Weight | 151.96 g/mol | [2] |
| Melting Point | 105-110 °C | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Solubility | Slightly soluble in water; Soluble in Methanol |
Table 2: Spectroscopic Data Overview
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to aromatic protons and the methoxy (B1213986) group protons. |
| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, and the carbon attached to the boron atom. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H stretching (from the boronic acid), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching.[4] |
Application in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of 2-Methoxyphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[5] This reaction is instrumental in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmacologically active molecules.
Experimental Workflow for Suzuki-Miyaura Cross-Coupling
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving an aryl halide and an arylboronic acid like 2-Methoxyphenylboronic acid.
Detailed Experimental Protocol: Synthesis of an α7 Nicotinic Acetylcholine (B1216132) Receptor Agonist
This protocol describes the synthesis of a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) using 2-Methoxyphenylboronic acid.
Reaction: Suzuki-Miyaura coupling of 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine with 2-Methoxyphenylboronic acid.
Materials:
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6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine (1.0 equivalent)
-
2-Methoxyphenylboronic acid (1.25 equivalents)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 equivalents)
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2 M aqueous potassium carbonate (K₂CO₃) solution
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N,N-Dimethylacetamide (DMA)
Procedure:
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To a solution of 6-chloro-N,N-bis(pyridin-2-ylmethyl)pyrimidin-4-amine (0.24 mmol) in DMA (2.0 mL), add 2-Methoxyphenylboronic acid (0.30 mmol).
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Add 2 M aqueous potassium carbonate solution (0.25 mL).
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Add Pd(dppf)Cl₂ (17 mg, 0.024 mmol).
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Stir the resulting mixture in a capped glass vial at 149 °C overnight.
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After the reaction is complete, remove the solvent under reduced pressure.
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To the residue, add brine and extract with an appropriate organic solvent.
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield the desired compound.
Relevance in Drug Discovery: Targeting the α7 Nicotinic Acetylcholine Receptor Signaling Pathway
The synthesis of α7 nAChR agonists highlights the importance of 2-Methoxyphenylboronic acid in developing therapeutics for neurological and inflammatory disorders. The α7 nAChR is a ligand-gated ion channel that, upon activation, modulates several downstream signaling cascades.
The α7 Nicotinic Acetylcholine Receptor Signaling Pathway
Activation of the α7 nAChR by an agonist, such as the one synthesized using 2-Methoxyphenylboronic acid, can lead to anti-inflammatory and anti-apoptotic effects through the modulation of pathways like the JAK2-STAT3 and PI3K/Akt pathways.[6][7]
Safety and Handling
2-Methoxyphenylboronic acid is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
2-Methoxyphenylboronic acid (CAS No. 5720-06-9) is a key building block in synthetic and medicinal chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction enables the efficient synthesis of complex organic molecules, including those with significant biological activity. The example of its use in the synthesis of an α7 nicotinic acetylcholine receptor agonist demonstrates its direct applicability to drug discovery programs targeting important signaling pathways. This guide provides essential technical information for researchers and professionals working with this versatile compound.
References
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. Alpha-7 nicotinic receptor signaling pathway participates in the neurogenesis induced by ChAT-positive neurons in the subventricular zone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways [ceji.termedia.pl]
- 7. Cellular responses and functions of α7 nicotinic acetylcholine receptor activation in the brain: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
